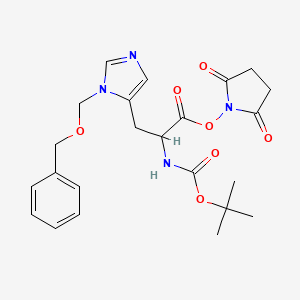

Boc-His(pi-Bom)-OSu

Description

Significance of Histidine Residues in Peptide Structure, Function, and Reactivity

Histidine residues are integral to the structure and function of many peptides and proteins. nih.gov The imidazole (B134444) side chain of histidine possesses a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor. nih.govlibretexts.org This property is crucial for the catalytic activity of numerous enzymes, where histidine often participates in acid-base catalysis. nih.govcreative-proteomics.com Furthermore, histidine is involved in:

Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for metal ions like zinc, copper, and iron, playing a vital role in the structure and function of metalloproteins. creative-proteomics.comrsc.org

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, contributing to the stabilization of secondary and tertiary protein structures. rsc.org

Protein-Protein Interactions: Histidine residues on protein surfaces can mediate interactions with other proteins and biomolecules.

The unique reactivity of the imidazole group also makes it a target for post-translational modifications, such as phosphorylation and methylation, which can modulate protein function. rsc.org

Challenges Associated with Histidine Incorporation in Synthetic Peptide Methodologies

Despite its importance, the incorporation of histidine into synthetic peptides is fraught with difficulties. The primary challenges stem from the reactivity of the imidazole side chain:

Side Reactions: The nucleophilic nature of the imidazole nitrogen can lead to undesirable side reactions during peptide coupling, such as acylation. peptide.compeptide.com

Racemization: Histidine is highly susceptible to racemization during activation and coupling steps, a phenomenon catalyzed by the imidazole π-nitrogen. peptide.comnih.gov This loss of stereochemical integrity can lead to the formation of diastereomeric peptides, which are difficult to separate and can have altered biological activity.

Acid Sensitivity: The phosphoramidate (B1195095) bond in phosphohistidine (B1677714) is acid-labile, posing significant challenges for analysis using techniques like mass spectrometry that often employ acidic conditions. portlandpress.com

These challenges necessitate the use of protecting groups for the imidazole side chain to ensure the efficient and accurate synthesis of histidine-containing peptides. peptide.com

Evolution of Protecting Group Strategies for Histidine Imidazole Nitrogen

To circumvent the issues associated with the reactive imidazole side chain, various protecting groups have been developed. These groups are designed to mask the imidazole nitrogen during peptide synthesis and are subsequently removed under specific conditions. An ideal protecting group should be stable to the coupling and deprotection conditions used for the α-amino group and should effectively prevent side reactions and racemization. peptide.com Common protecting groups for the imidazole nitrogen in Boc-based solid-phase peptide synthesis (SPPS) include the tosyl (Tos), dinitrophenyl (Dnp), and trityl (Trt) groups. peptide.comjst.go.jp

The benzyloxymethyl (Bom) group, specifically when attached to the π-nitrogen of the imidazole ring (N-π), has emerged as a highly effective protecting group for histidine. nih.govnih.gov The π-Bom group offers several advantages:

Suppression of Racemization: It is particularly effective at suppressing racemization during the coupling of histidine residues. peptide.compeptide.com

Stability: The Bom group is stable under the acidic conditions used for the removal of the Boc protecting group.

However, the synthesis of Boc-His(Bom)-OH can be more complex and costly compared to other histidine derivatives. peptide.compeptide.com Furthermore, cleavage of the Bom group can release formaldehyde (B43269), which may necessitate the use of scavengers to prevent side reactions with other amino acid residues, such as the cyclization of an N-terminal cysteine. cymitquimica.comrsc.org

Overview of Imidazole Protection in the Context of Peptide Synthesis

Fundamentals of Active Ester Activation in Peptide Bond Formation

Peptide bond formation involves the reaction of the carboxyl group of one amino acid with the amino group of another. To facilitate this reaction, the carboxyl group must be activated. One of the most widely used methods for carboxyl activation is the formation of active esters. bachem.comamerigoscientific.com

N-hydroxysuccinimide (NHS or HOSu) esters, often denoted as OSu esters, are a popular class of active esters used in peptide synthesis. amerigoscientific.comgoogle.com They are formed by reacting a carboxyl group with N-hydroxysuccinimide, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). amerigoscientific.com

The resulting NHS esters are relatively stable, often crystalline solids that can be isolated and stored. google.comwikipedia.org They react efficiently with primary amines under mild conditions to form a stable amide bond, with the water-soluble N-hydroxysuccinimide as a byproduct that is easily removed. nih.govchemicalbook.com This makes them particularly useful for solution-phase synthesis and for the modification of proteins and other biomolecules. wikipedia.orgnih.gov

The Chemical Compound: Boc-His(pi-Bom)-OSu

This compound is a specialized chemical reagent designed for the precise and efficient incorporation of histidine into peptides. It combines the benefits of three key chemical moieties: the tert-butyloxycarbonyl (Boc) group for Nα-amino protection, the π-benzyloxymethyl (π-Bom) group for imidazole side-chain protection, and the N-hydroxysuccinimide (OSu) ester for carboxyl group activation.

| Property | Value | Source |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{1-[(benzyloxy)methyl]-1H-imidazol-5-yl}propanoate | |

| Synonyms | Boc-L-His(p-Bom)-OSu, Boc-His(3-Bom)-OSu | chemimpex.com |

| CAS Number | 129672-10-2 | chemimpex.com |

| Molecular Formula | C23H28N4O7 | chemimpex.com |

| Molecular Weight | 472.49 g/mol | |

| Appearance | Off-white solid | chemimpex.com |

| Melting Point | 57-83 °C | chemimpex.com |

| Purity | ≥ 98% | chemimpex.com |

| Storage Conditions | 0-8°C | chemimpex.com |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process. A common route begins with the protection of the α-amino group of histidine with a Boc group, followed by the regioselective introduction of the Bom group onto the π-nitrogen of the imidazole ring to yield Boc-His(pi-Bom)-OH. cymitquimica.comnih.gov This intermediate is then reacted with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), in a suitable solvent like dimethylformamide (DMF). The final product is then purified, often through crystallization or chromatography, to remove byproducts and unreacted starting materials.

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. peptide.com this compound, while primarily utilized in solution-phase synthesis, can also be adapted for use in SPPS, particularly in specific strategic applications.

Use as a Protected Amino Acid Building Block

In the context of SPPS, this compound serves as a pre-activated building block for the introduction of a histidine residue. The Boc group provides temporary protection of the α-amino group, while the Bom group offers stable protection of the imidazole side chain.

Coupling and Deprotection Conditions

The coupling of this compound to the free amino group of a resin-bound peptide would proceed by nucleophilic attack of the amine on the activated OSu ester. Following the coupling reaction, the temporary Boc protecting group is removed by treatment with an acid, typically trifluoroacetic acid (TFA). peptide.com The Bom protecting group on the histidine side chain remains intact during this step and is removed at the final cleavage stage, often with strong acids like hydrogen fluoride (B91410) (HF) or through hydrogenolysis. nih.gov

Advantages in Preventing Side Reactions

The use of the π-Bom protecting group is crucial in preventing unwanted side reactions at the imidazole nitrogen during peptide synthesis. peptide.com It also significantly minimizes the risk of racemization at the histidine chiral center, which is a major concern with other protection strategies. peptide.comnih.gov

Role in Solution-Phase Peptide Synthesis

This compound is particularly well-suited for solution-phase peptide synthesis, a method that remains important for large-scale synthesis and the preparation of complex peptide fragments. bachem.com

Utility in Fragment Condensation

In fragment condensation strategies, pre-synthesized peptide fragments are coupled together in solution. The OSu ester of this compound provides a clean and efficient method for activating the C-terminal histidine of one fragment for coupling with the N-terminal amino group of another. bachem.com

Examples of Application in Complex Peptide Synthesis

The use of Boc-His(pi-Bom)-OH, the precursor to the OSu ester, has been documented in the synthesis of complex peptide analogs. For instance, it was utilized in the synthesis of an analog of the luteinizing hormone-releasing factor (LHRH), where the Bom group was effective in preventing racemization. nih.gov Its application has also been reported in the preparation of inhibitors for aspartic proteinases. nih.gov

This compound represents a sophisticated and highly valuable tool in the arsenal (B13267) of the peptide chemist. By providing robust protection of the histidine imidazole side chain against racemization and side reactions, coupled with a highly efficient method for carboxyl group activation, this compound facilitates the synthesis of complex, high-purity peptides. Its utility in both solution-phase and specialized solid-phase applications underscores its significance in advancing the field of peptide chemistry and enabling the creation of novel peptide-based therapeutics and research tools.

Strategic Utility of Nα-Boc-Protected Amino Acid Derivatives in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the strategic protection of the α-amino group (Nα) of amino acids during peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) methodology. americanpeptidesociety.org Its primary function is to temporarily block the Nα-amino group of an incoming amino acid, preventing it from reacting with other activated amino acids in an uncontrolled manner, which would otherwise lead to oligomerization. peptide.com

The Boc group is classified as an acid-labile protecting group, meaning it can be removed under acidic conditions. americanpeptidesociety.org Typically, trifluoroacetic acid (TFA) is used for this deprotection step. americanpeptidesociety.orguwec.edu This characteristic is central to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. peptide.com In this scheme, the temporary Nα-Boc protection is removed by moderate acid treatment, while the more permanent side-chain protecting groups, often benzyl-based, require stronger acids like hydrofluoric acid (HF) for cleavage. peptide.compeptide.com This differential lability, while not strictly orthogonal, allows for the selective deprotection of the Nα-terminus, enabling the stepwise elongation of the peptide chain. peptide.compeptide.com

The use of Nα-Boc-protected amino acids offers several strategic advantages in peptide synthesis:

Prevention of Unwanted Side Reactions: By protecting the α-amino group, the Boc group ensures that the carboxyl group of the amino acid is selectively activated and coupled to the free amino group of the growing peptide chain. americanpeptidesociety.org

Sequential Peptide Elongation: The ability to deprotect the Nα-terminus under specific conditions allows for a controlled, step-by-step addition of amino acids, which is fundamental to synthesizing a peptide with a defined sequence. americanpeptidesociety.org

Compatibility with Various Synthesis Strategies: While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained popularity for its milder deprotection conditions, the Boc strategy remains crucial in specific applications, such as for sequences prone to racemization under the basic conditions used in Fmoc chemistry. americanpeptidesociety.org

Interactive Table: Key Characteristics of the Boc Protecting Group

| Characteristic | Description | Citation |

|---|---|---|

| Chemical Nature | A tert-butyloxycarbonyl group. | americanpeptidesociety.org |

| Function | Temporary protection of the α-amino group of amino acids. | americanpeptidesociety.orgpeptide.com |

| Deprotection Condition | Acid-labile; typically removed with trifluoroacetic acid (TFA). | americanpeptidesociety.orguwec.edu |

| Key Advantage | Prevents uncontrolled polymerization and directs the sequence of peptide bond formation. | americanpeptidesociety.orgpeptide.com |

Contextual Positioning of Boc-His(π-Bom)-OSu as a Specialized Histidine Building Block

The compound Boc-His(π-Bom)-OSu is a highly specialized and strategically designed histidine derivative for use in peptide synthesis. Its structure incorporates three key functional moieties, each serving a distinct and critical purpose: the Nα-Boc group, the π-Bom (benzyloxymethyl) side-chain protecting group, and the OSu (N-hydroxysuccinimide) ester.

Nα-Boc Protection: As discussed previously, the Boc group protects the α-amino group, directing the reactivity of the amino acid during the coupling reaction. It is removed under acidic conditions to allow for the next coupling step.

π-Bom Side-Chain Protection: The imidazole ring of histidine contains two nitrogen atoms, designated as pi (π) and tau (τ). The π-nitrogen, in its unprotected state, can catalyze the racemization of the activated histidine residue during coupling. peptide.comnih.gov The benzyloxymethyl (Bom) group is specifically attached to the π-nitrogen of the imidazole ring to suppress this racemization. peptide.comnih.govnih.gov This protection is stable under the acidic conditions used to remove the Boc group but can be cleaved using stronger acids like HBr/AcOH or during the final cleavage from the resin. ug.edu.pl The use of the Bom group is particularly valuable in preventing the loss of stereochemical integrity at the histidine residue. peptide.com

OSu Ester Activation: The N-hydroxysuccinimide (OSu) ester is an activated form of the carboxyl group. This activation facilitates an efficient nucleophilic attack by the free amino group of the growing peptide chain, leading to the formation of a stable amide (peptide) bond. The OSu moiety is a good leaving group, which enhances the rate and yield of the coupling reaction.

The combination of these three groups in Boc-His(π-Bom)-OSu makes it a highly effective building block for introducing histidine into a peptide sequence with minimal risk of racemization and a high coupling efficiency. While the synthesis of this derivative can be more complex and costly compared to other protected histidines, its use is invaluable when the preservation of histidine's chirality is critical. peptide.compeptide.com

Interactive Table: Physicochemical Properties of Boc-His(π-Bom)-OSu

| Property | Value | Citation |

|---|---|---|

| CAS Number | 129672-10-2 | chemimpex.com |

| Molecular Formula | C₂₃H₂₈N₄O₇ | chemimpex.com |

| Molecular Weight | 472.5 g/mol | chemimpex.com |

| Appearance | Off-white solid | chemimpex.com |

| Purity | ≥98% | chemimpex.com |

| Melting Point | 57-83 °C | chemimpex.com |

| Storage Conditions | 0-8°C | chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7/c1-23(2,3)33-22(31)25-18(21(30)34-27-19(28)9-10-20(27)29)11-17-12-24-14-26(17)15-32-13-16-7-5-4-6-8-16/h4-8,12,14,18H,9-11,13,15H2,1-3H3,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAXRIAORZYYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Preparation of Boc His π Bom Osu

Precursor Synthesis and Regioselective Imidazole (B134444) Protection of Histidine

The synthesis of Boc-His(π-Bom)-OSu begins with the strategic modification of the parent amino acid, L-histidine. This initial phase focuses on the protection of the imidazole side chain to prevent unwanted side reactions during subsequent synthetic steps.

Synthesis of N-Protected Histidine Derivatives

Commonly, N-protected histidine derivatives are synthesized by reacting L-histidine with a suitable protecting group precursor in the presence of a base. ontosight.ai For instance, N-α-(tert-Butoxycarbonyl)-L-histidine (Boc-L-His-OH) is prepared by treating L-histidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.ai This reaction is typically carried out in a mixed solvent system, such as water and dioxane, at a controlled temperature. Another protecting group, the 9-fluorenylmethoxycarbonyl (Fmoc) group, is introduced using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). scirp.org The selection between Boc and Fmoc is crucial as it dictates the deprotection strategy; the Boc group is removed under acidic conditions, while the Fmoc group is labile to basic conditions. smolecule.com

Some key N-protected histidine derivatives include:

N-α-(tert-Butoxycarbonyl)-L-histidine (Boc-L-His-OH): Widely used in Boc-based peptide synthesis strategies. ontosight.ai

N,1-Bis(tert-butoxycarbonyl)-L-histidine: Both the α-amino group and the imidazole nitrogen are protected by Boc groups. ontosight.ai

N(α)-Benzyloxycarbonyl-N(π)-phenacyl-L-histidine: Employs a benzyloxycarbonyl (Z) group for α-amino protection and a phenacyl group for the π-nitrogen of the imidazole ring. researchgate.netpsu.edu

Regioselective π-Benzyloxymethylation of the Imidazole Moiety

The imidazole side chain of histidine possesses two nitrogen atoms, designated as π (pros, near) and τ (tele, far). wikipedia.org To ensure the regioselective synthesis of the desired isomer, the π-nitrogen is specifically protected. The benzyloxymethyl (Bom) group is a common choice for this purpose as it is stable under the acidic conditions used for Boc group removal but can be cleaved under different conditions, such as with HBr/AcOH.

The introduction of the Bom group at the π-nitrogen is achieved through a Williamson ether synthesis-like reaction. smolecule.com This involves reacting an Nα-protected histidine derivative with benzyl (B1604629) chloromethyl ether in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). smolecule.com The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable N-alkylated imidazole. smolecule.com This specific protection at the π-position is crucial for minimizing racemization during subsequent coupling reactions. uwec.edunih.gov The steric hindrance provided by the Bom group also prevents undesirable acylation at the π-nitrogen. smolecule.com

C-Terminal Activation: Formation of the N-Hydroxysuccinimide Ester

To facilitate the formation of a peptide bond, the carboxyl group of the protected histidine derivative must be activated. A common and effective method for this activation is the conversion of the carboxylic acid into an N-Hydroxysuccinimide (NHS) ester. chemicalbook.com These esters are highly reactive towards nucleophilic attack by the amino group of another amino acid, leading to the efficient formation of an amide bond.

Direct Activation Methods (e.g., Carbodiimide (B86325) Coupling)

A prevalent method for the direct formation of NHS esters is the use of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). smolecule.compeptide.com In this process, the Boc-His(π-Bom)-OH is reacted with N-hydroxysuccinimide (HOSu) in the presence of the carbodiimide.

The reaction is typically carried out in an anhydrous organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). peptide.com The carbodiimide facilitates the condensation of the carboxylic acid and HOSu, forming the activated NHS ester. A side product of this reaction is a urea (B33335) derivative (e.g., dicyclohexylurea if DCC is used), which is often insoluble and can be removed by filtration. peptide.com

Table 1: Reagents for Direct C-Terminal Activation

| Reagent | Function | Solvent |

|---|---|---|

| Boc-His(π-Bom)-OH | Protected Amino Acid | DMF or DCM |

| N-Hydroxysuccinimide (HOSu) | Activating Agent | DMF or DCM |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | DMF or DCM |

Indirect Activation Pathways

While direct carbodiimide coupling is common, indirect methods for forming the activated ester can also be employed. These pathways may involve the initial conversion of the carboxylic acid to a more reactive intermediate, which then reacts with N-hydroxysuccinimide. However, for the synthesis of Boc-His(π-Bom)-OSu, direct activation with carbodiimides is a well-established and efficient method.

Purification and Isolation Techniques for Research-Grade Boc-His(π-Bom)-OSu

Achieving research-grade purity for Boc-His(π-Bom)-OSu is essential for its successful application in peptide synthesis, as impurities can lead to side reactions and difficult-to-separate byproducts in the final peptide. The purification strategy must effectively remove unreacted starting materials, coupling agents, and byproducts.

Following the synthesis, the primary byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be largely removed by filtration. However, residual DCU and other soluble impurities necessitate further purification steps.

Common Purification Techniques:

Crystallization: This is a preferred method if the compound is a stable, crystalline solid. It involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Silica (B1680970) Gel Column Chromatography: This is a widely used technique for purifying moderately polar organic compounds. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity. The components of the mixture travel down the column at different rates depending on their affinity for the silica and solubility in the eluent, allowing for their separation.

Centrifugal Partition Chromatography (CPC): For larger-scale academic or industrial preparations, CPC offers a more efficient alternative to traditional column chromatography. This technique utilizes a liquid-liquid partitioning system without a solid support, which can reduce solvent consumption and improve throughput.

Table 2: Overview of Purification Techniques

| Technique | Principle | Application for Boc-His(π-Bom)-OSu Purification | Advantages |

|---|---|---|---|

| Filtration | Separation of insoluble solids from a liquid. | Initial removal of dicyclohexylurea (DCU) byproduct. | Simple, fast, and effective for insoluble byproducts. |

| Crystallization | Difference in solubility between the product and impurities at different temperatures. | Final purification to obtain a high-purity, crystalline solid. | Can yield very pure material; cost-effective. |

| Column Chromatography | Differential partitioning of components between a stationary phase (silica) and a mobile phase. | Separation of product from soluble impurities and unreacted starting materials. | Highly versatile and effective for a wide range of compounds. |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid countercurrent chromatography. | Scalable purification for larger batches. | High throughput, reduced solvent use compared to column chromatography. |

Comparative Analysis of Synthetic Routes for Scalability and Efficiency in Academic Research

The choice of a synthetic route for a protected amino acid like Boc-His(π-Bom)-OSu in an academic research setting is governed by a balance of efficiency, cost, scalability, and the prevention of side reactions, particularly racemization. The Bom group is specifically chosen for its stability and its ability to prevent racemization during peptide coupling. uwec.edu

Protecting Group Strategy:

The synthesis of Boc-His(π-Bom)-OSu falls within the Boc/Benzyl (Bzl) protection strategy for peptide synthesis. In this approach, the temporary Nα-Boc group is removed with moderate acid (like trifluoroacetic acid, TFA), while more permanent side-chain protecting groups like Bom are stable under these conditions but are cleaved by stronger acids (e.g., HF) or hydrogenolysis at the end of the synthesis. peptide.comresearchgate.net

A key consideration is the choice of protecting group for the histidine imidazole side chain.

Bom (Benzyloxymethyl): The π-Bom group is highly effective at preventing racemization during coupling reactions. uwec.edu However, the synthesis of the Boc-His(Bom)-OH precursor is known to be more difficult and, consequently, more expensive than other derivatives. peptide.com The release of formaldehyde (B43269) during its final cleavage requires the use of scavengers to prevent side reactions. researchgate.net

Trt (Trityl): The Trityl group is another option, but it is more acid-labile and may not be fully compatible with certain Boc-synthesis protocols, though it is widely used in the alternative Fmoc/tBu strategy.

Boc (tert-Butoxycarbonyl): Using Boc to protect the side chain is possible, but it is prone to removal during prolonged or repeated Nα-Boc deprotection steps, making it suitable mainly for the synthesis of short peptides. researchgate.net

Scalability and Efficiency:

For academic research, where peptide synthesis might be performed on a small to medium scale, the primary concern is often the reliability of the synthesis and the purity of the final peptide. The higher cost and more complex synthesis of Boc-His(Bom)-OH can be a significant drawback. peptide.com However, for peptides where histidine racemization is a known and significant problem, its use is invaluable. peptide.com

The efficiency of the final activation step to form the OSu ester is generally high when using standard coupling reagents like DCC. The main challenge in scalability lies in the multi-step preparation and purification of the Boc-His(π-Bom)-OH precursor itself. Alternative strategies, such as using pre-formed activating agents or different coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to simplify workup, as the urea byproduct of EDC is water-soluble.

Table 3: Comparative Analysis of Histidine Side-Chain Protection in Boc-SPPS

| Protecting Group | Key Advantage | Key Disadvantage | Cleavage Condition | Suitability for Academic Research |

|---|---|---|---|---|

| π-Bom | Excellent suppression of racemization. uwec.edu | Difficult and costly synthesis of the precursor. peptide.com | Strong acid (HF) or Hydrogenolysis. researchgate.net | High; essential for racemization-prone sequences despite cost. |

| Tos (Tosyl) | Stable and provides good protection. | Can cause side reactions (sulfonylation of Trp); harsh cleavage. peptide.com | Strong acid (HF). researchgate.net | Moderate; largely superseded by other groups due to side reactions. |

| Boc | Readily available starting materials. | Labile; risk of premature deprotection during synthesis. researchgate.net | Moderate acid (TFA). researchgate.net | Low; limited to very short peptide sequences. |

| Dnp (Dinitrophenyl) | Historically used. | Cleavage with thiols can be slow and lead to side products. | Thiolysis (e.g., thiophenol). | Low; largely replaced by more efficient and cleaner protecting groups. |

Strategic Applications of Boc His π Bom Osu in Advanced Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

In the realm of Solid-Phase Peptide Synthesis (SPPS), Boc-His(π-Bom)-OSu is a highly valued reagent, particularly within the Boc/Bzl protection strategy. nih.gov SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. bachem.com The use of Boc-His(π-Bom)-OSu in this process involves coupling its pre-activated OSu ester to the free N-terminal amine of the resin-bound peptide. Following the coupling, the temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to reveal a new N-terminal amine, ready for the next coupling cycle. peptide.comuwec.edu The permanent π-Bom group remains on the histidine side chain throughout the synthesis, providing continuous protection until the final cleavage step.

Optimization of Coupling Conditions within SPPS Cycles

The use of an OSu ester in Boc-His(π-Bom)-OSu means the carboxyl group is already activated for aminolysis, simplifying the coupling step. The primary optimization within the SPPS cycle, therefore, revolves around the deprotection of the Nα-Boc group. Research has shown that the Boc group on a His(π-Bom) residue can be particularly resistant to acid-catalyzed removal compared to other amino acid derivatives. nih.gov This incomplete deprotection can lead to the formation of deletion sequences, where the subsequent amino acid is not incorporated. nih.gov To circumvent this, optimization of the deprotection step is crucial.

Table 1: Optimized Deprotection Conditions for Boc-His(π-Bom) Residues in SPPS

| Parameter | Standard Condition | Optimized Condition for His(π-Bom) | Rationale | Citation |

| Deprotection Reagent | 25-50% TFA in DCM | 50% TFA in DCM or higher | To overcome the increased stability of the Boc group on the His(π-Bom) residue. | peptide.comnih.gov |

| Deprotection Time | 20-30 minutes | Extended duration (e.g., 2 x 15 min) | To ensure complete removal of the resistant Boc group and prevent deletion sequences. | nih.govvdoc.pub |

| Neutralization | 5-10% DIEA in DCM/DMF | In situ neutralization with coupling reagents (e.g., BOP/DIEA) or standard DIEA treatment | To convert the TFA salt to a free amine for the next coupling. | peptide.com |

TFA: Trifluoroacetic acid, DCM: Dichloromethane (B109758), DIEA: Diisopropylethylamine, BOP: Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate

Prevention of Undesired Side Reactions during SPPS

A primary challenge in synthesizing histidine-containing peptides is the high propensity for racemization at the histidine residue during the carboxyl group activation and coupling steps. nih.govvdoc.pub The unprotected imidazole (B134444) side chain of histidine, specifically the π-nitrogen, can act as an internal base, promoting the enolization that leads to loss of stereochemical integrity. nih.gov

Table 2: Role of the π-Bom Group in Side Reaction Prevention

| Side Reaction | Without π-Bom Protection | With π-Bom Protection | Mechanism of Prevention | Citation |

| Racemization | High risk during activation/coupling | Significantly suppressed | The Bom group shields the π-nitrogen, reducing its basicity and preventing it from catalyzing enolization. | nih.govpeptide.comvdoc.pub |

| Side-Chain Acylation | Possible due to nucleophilic imidazole nitrogen | Prevented | The Bom group provides steric hindrance and electronic deactivation of the π-nitrogen. | smolecule.com |

| Modification during Cleavage | Not applicable | Potential for formaldehyde (B43269) generation during HF cleavage | The Bom group itself is the source of the side reaction under final deprotection conditions. | nih.govresearchgate.net |

Utilization in Solution-Phase Peptide Synthesis (LPPS) Methodologies

While SPPS is a dominant technique, solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, remains crucial, especially for the large-scale production of shorter peptides and for segment condensation strategies. bachem.com The properties of Boc-His(π-Bom)-OSu make it well-suited for LPPS. The OSu active ester facilitates efficient and clean peptide bond formation in solution, often without the need for additional coupling reagents, by reacting directly with the free amine of another amino acid or peptide segment. bachem.com

Segment Condensation Approaches

Segment condensation is a powerful LPPS strategy where pre-synthesized, protected peptide fragments are coupled together in solution to create a larger peptide. This approach can improve the purity of the final product by allowing for the purification of intermediate fragments. Boc-His(π-Bom)-OSu can be used as the C-terminal residue of a peptide fragment intended for condensation. The synthesis would involve coupling Boc-His(π-Bom)-OSu to a peptide amine in solution, creating an N-terminally protected, C-terminally activated dipeptide (or larger) fragment. This fragment can then be purified and used in subsequent condensation steps. This strategy is exemplified in syntheses that use similar activated building blocks, such as Boc-His(Trt)-Ala-Glu(OtBu)-Gly-OSu, for the convergent synthesis of complex peptides. google.com

Fragment Assembly Techniques

Similar to segment condensation, fragment assembly involves the strategic linking of peptide blocks. Boc-His(π-Bom)-OSu provides a reliable method for introducing a C-terminally activated histidine residue at the end of a fragment. The stability of the Boc and Bom protecting groups ensures that the fragment can be synthesized and handled without compromising the integrity of the histidine residue. The OSu ester provides the necessary reactivity for a high-yield coupling reaction with another fragment in solution, driving the assembly of the target polypeptide.

Chemo- and Regioselective Peptide Bond Formation Facilitated by Boc-His(π-Bom)-OSu

Achieving chemoselectivity (reacting with the correct functional group) and regioselectivity (reacting at the correct position) is the cornerstone of successful peptide synthesis. wiley-vch.denih.gov The molecular design of Boc-His(π-Bom)-OSu directly addresses this challenge.

Chemoselectivity: The OSu ester is a highly reactive group specifically designed to react with primary amines to form amide bonds. This ensures that the desired reaction is the formation of a peptide bond, rather than reactions with other functional groups present in the mixture.

Regioselectivity: The orthogonal protecting groups ensure that the peptide bond forms exclusively at the intended location. The Nα-Boc group temporarily blocks the α-amino group of the histidine derivative, preventing self-polymerization. Crucially, the Nπ-Bom group shields the nucleophilic nitrogen in the histidine side chain. smolecule.com This dual protection strategy directs the incoming nucleophile—the free α-amino group of the growing peptide chain—to attack only the activated carboxyl carbon, resulting in the exclusive formation of the desired α-peptide bond. smolecule.com This prevents the formation of branched or otherwise scrambled peptide isomers, ensuring the synthesis of a single, well-defined product.

Synthesis of Histidine-Rich Peptides and Peptide Mimetics

Histidine-rich peptides represent a significant class of biomolecules, with some demonstrating potent antifungal activities. nih.gov However, their synthesis, particularly using automated solid-phase peptide synthesis (SPPS), is notoriously difficult. The imidazole ring of histidine can promote undesirable side reactions, most notably racemization during the activation and coupling steps. nih.govsemanticscholar.org The choice of protecting group for the imidazole side chain is therefore critical to maintaining the chiral purity of the final peptide.

The Boc-His(π-Bom)-OSu derivative is strategically designed to overcome these challenges. The benzyloxymethyl (Bom) group is attached to the π-nitrogen (N-pi) of the imidazole ring. nih.gov This specific placement is key to its effectiveness, as it sterically hinders the imidazole nitrogen from catalyzing the enolization of the activated carboxyl group, which is the primary mechanism of racemization. nih.govsemanticscholar.org While other protecting groups for histidine exist, the π-Bom group offers a high degree of suppression against racemization, making it invaluable when synthesizing long or complex sequences where this side reaction is a significant problem. nih.govpeptide.com

The synthesis protocol leverages the orthogonal protecting group strategy inherent in Boc chemistry. peptide.comamericanpeptidesociety.org The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain imidazole is protected by the Bom group. The Bom group is stable under the moderately acidic conditions used for repeated Boc deprotection (e.g., with trifluoroacetic acid, TFA), ensuring the side chain remains protected throughout the chain elongation process. researchgate.net The N-hydroxysuccinimide (OSu) ester pre-activates the carboxyl group, allowing for efficient and rapid coupling to the free amine of the growing peptide chain on the solid support.

In the realm of peptide mimetics, where synthetic modifications are introduced to enhance properties like proteolytic stability or binding affinity, Boc-His(pi-Bom)-OSu serves as a reliable building block. nih.gov The robust protection scheme ensures that the histidine residue can be incorporated cleanly, allowing for subsequent modifications elsewhere in the sequence or the synthesis of peptidomimetics that retain the crucial charge and hydrogen-bonding characteristics of the histidine side chain.

| Histidine Derivative | N-α Protection | Side-Chain Protection (Im-N) | Key Feature/Application | Racemization Risk |

| Boc-His(π-Bom)-OH/OSu | Boc | π-Bom | Excellent suppression of racemization; used in Boc SPPS for complex peptides. nih.govpeptide.com | Very Low |

| Boc-His(τ-Trt)-OH | Boc | τ-Trt (Trityl) | Bulky group offering steric protection; common in Fmoc and Boc chemistry. | Moderate |

| Boc-His(Dnp)-OH | Boc | π-Dnp (Dinitrophenyl) | Stable protecting group useful for larger peptides. peptide.com | Low to Moderate |

| Fmoc-His(τ-Trt)-OH | Fmoc | τ-Trt (Trityl) | Standard derivative for Fmoc SPPS; risk of racemization with base-mediated coupling. nih.govsemanticscholar.org | High (with base) |

Mechanistic Investigations and Stereochemical Integrity in Boc His π Bom Osu Mediated Couplings

Reaction Mechanism of Active Ester Aminolysis with Boc-His(π-Bom)-OSu

The fundamental reaction involving Boc-His(π-Bom)-OSu is the aminolysis of its active ester. This process is a cornerstone of peptide bond formation. The N-hydroxysuccinimide (OSu) group serves as an excellent leaving group, rendering the carboxyl carbon of the histidine derivative highly electrophilic and susceptible to nucleophilic attack by the amino group of another molecule. thieme-connect.de

The reaction proceeds via a two-step mechanism:

Nucleophilic Attack: The amino group of the incoming amino acid or peptide attacks the activated carboxyl carbon of Boc-His(π-Bom)-OSu. This leads to the formation of a tetrahedral intermediate. thieme-connect.de

Intermediate Breakdown: This tetrahedral intermediate is transient and quickly breaks down. The rate-limiting step is the collapse of this intermediate, which results in the formation of a new amide (peptide) bond and the release of N-hydroxysuccinimide. thieme-connect.de

The efficiency of this reaction is influenced by several factors, including the solvent's polarity. Polar aprotic solvents with low dielectric constants are known to facilitate the reaction. thieme-connect.desmolecule.com

Influence of the π-Bom Protecting Group on Reactivity and Selectivity

The benzyloxymethyl (Bom) group, which protects the π-nitrogen of the imidazole (B134444) ring in the histidine side chain, plays a crucial role in the reactivity and selectivity of the coupling reaction. smolecule.compeptide.com This protection is vital for several reasons:

Prevention of Side Reactions: The imidazole ring of histidine is nucleophilic and can participate in unwanted side reactions, such as acylation, during the coupling process. The Bom group shields the π-nitrogen, preventing these side reactions. smolecule.compeptide.com

Enhanced Stability and Selectivity: The Bom group provides enhanced stability to the histidine derivative, allowing for greater selectivity during peptide synthesis. smolecule.com It helps to ensure that the coupling reaction occurs exclusively at the desired α-amino group.

Reduced Racemization: Protection of the π-nitrogen with the Bom group is highly effective in suppressing racemization, a critical factor for maintaining the stereochemical integrity of the final peptide. peptide.comuwec.edunih.gov Spectroscopic studies have shown that Bom protection reduces the pKa of the imidazole ring, which diminishes its nucleophilicity and helps to suppress racemization during the activation steps. smolecule.com

Studies on Racemization during Coupling Reactions Involving Boc-His(π-Bom)-OSu

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant concern in peptide synthesis. The imidazole ring of histidine can promote racemization, making the use of protecting groups essential. nih.govbachem.com

Factors Affecting Stereochemical Purity

Several factors can influence the stereochemical purity during coupling reactions with Boc-His(π-Bom)-OSu:

Base Presence: The presence of a base can promote the formation of an oxazolinone intermediate, which can lead to racemization. bachem.com

Solvent Choice: The solvent system can impact the degree of racemization. For instance, N-methyl-2-pyrrolidone (NMP) has been shown to reduce racemization compared to dimethylformamide (DMF) by stabilizing the activated intermediate. smolecule.com

Coupling Reagents: The choice of coupling reagents can also affect stereochemical purity. Some reagents may lead to faster reaction kinetics but at the cost of increased racemization. smolecule.com

Methodologies for Minimizing Racemization

To maintain the stereochemical integrity of the peptide, several strategies are employed to minimize racemization:

Protecting Groups: The use of the π-Bom protecting group is a primary method for suppressing racemization. peptide.comnih.gov

Additives: The addition of certain reagents, such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), can suppress the formation of enantiomers. smolecule.com

Optimized Reaction Conditions: Careful control of reaction conditions, such as temperature and the choice of solvent, is crucial. smolecule.com

The following table summarizes the racemization levels observed with different protecting group strategies for histidine:

| Protection Strategy | Racemization Risk |

| Boc-based protocols | <2% smolecule.com |

| Fmoc strategies | 5–10% smolecule.com |

Kinetic Analysis of Coupling Efficiency and Completion

The efficiency and completion of the coupling reaction are critical for the successful synthesis of peptides. Kinetic analysis helps in understanding and optimizing these parameters. The rate of aminolysis is dependent on the concentration of the reactants and can be driven to completion by using an excess of one of the reactants. thieme-connect.de

Factors influencing coupling efficiency include:

Reactivity of the Active Ester: OSu esters, like that in Boc-His(π-Bom)-OSu, enable faster coupling compared to using the free carboxylic acid.

Coupling Reagents: The choice of coupling reagents and additives can significantly impact the reaction kinetics. For example, pairing with reagents like 1-hydroxy-7-azabenzotriazole (HOAt) can achieve high conversion rates. smolecule.com

Monitoring: The progress of the coupling reaction is often monitored to ensure it has gone to completion before proceeding to the next step in the synthesis. peptide.comuwec.edu

Deprotection Strategies for π-Bom and Boc Groups in Post-Synthetic Processing

Following the successful synthesis of the peptide chain, the protecting groups must be removed to yield the final, functional peptide. The Boc and Bom groups are designed to be removed under different conditions, allowing for selective deprotection. smolecule.com

Boc Group Removal: The tert-butyloxycarbonyl (Boc) group is labile to acid and is typically removed using trifluoroacetic acid (TFA). smolecule.comuwec.eduamericanpeptidesociety.org This deprotection is usually carried out in a solvent like dichloromethane (B109758) (DCM). uwec.edu

Bom Group Removal: The benzyloxymethyl (Bom) group is stable under the acidic conditions used for Boc removal but can be cleaved under different conditions, such as with HBr in acetic acid or through hydrogenolysis. smolecule.com

This orthogonal protection strategy, where different protecting groups are removed by distinct chemical mechanisms, is a fundamental principle in modern peptide synthesis, allowing for the construction of complex peptide sequences with high purity. researchgate.net

Advanced Research Applications and Synthesis of Specialized Biomolecules

Design and Synthesis of Histidine-Containing Peptides for Biophysical Probes

The synthesis of peptides intended for use as biophysical probes often requires the specific incorporation of histidine residues, which can be achieved with high fidelity using Boc-His(pi-Bom)-OSu. The Bom group on the π-nitrogen of the imidazole (B134444) ring is crucial for preventing undesirable side reactions during the peptide chain elongation process in SPPS. smolecule.com This protection is stable under the acidic conditions typically used for Boc group removal, ensuring the integrity of the histidine side chain throughout the synthesis.

Researchers can leverage the reactivity of the OSu ester for efficient coupling to the free amino group of a growing peptide chain, facilitating the streamlined synthesis of peptides designed to investigate biological interactions. smolecule.comchemimpex.com Once the desired peptide sequence is assembled, the Bom group can be removed, revealing the reactive imidazole side chain of histidine. This allows for subsequent modifications, such as the attachment of fluorescent dyes or other reporter molecules, to create tailored biophysical probes for studying protein structure, function, and dynamics.

Incorporation into Peptides for Structural Biology Studies (e.g., NMR, X-ray Crystallography)

This compound is a valuable building block for the synthesis of peptides intended for structural elucidation by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The prevention of racemization at the histidine residue is a significant advantage of using a π-N protected derivative like Boc-His(pi-Bom)-OH, which is the precursor to the OSu ester. peptide.combris.ac.uk This stereochemical integrity is paramount for obtaining high-quality crystals and unambiguous NMR data.

In the context of X-ray crystallography, the chemical synthesis of proteins or large peptide fragments using building blocks like Boc-D-His(Bom) has been successfully employed. For instance, in the total chemical synthesis of plectasin, a 40-amino acid defensin, Boc-D-His(Bom) was used to create the D-enantiomer of the protein. nih.gov The subsequent crystallization of the racemic mixture of L- and D-plectasin allowed for the determination of its X-ray structure by direct methods. nih.gov This highlights the importance of having access to such well-defined, protected amino acid derivatives for advanced structural biology applications. The ability to produce both enantiomers of a protein can be a powerful tool for overcoming phasing problems in crystallography.

The following table outlines the key protecting groups of this compound and their roles in peptide synthesis for structural biology:

| Protecting Group | Position | Function | Cleavage Condition |

| Boc (tert-butyloxycarbonyl) | α-amino group | Prevents unwanted peptide bond formation at the N-terminus. | Acidolysis (e.g., TFA). |

| Bom (benzyloxymethyl) | π-nitrogen of imidazole | Prevents side reactions and racemization of the histidine residue. peptide.com | HBr/AcOH or hydrogenolysis. smolecule.com |

| OSu (N-hydroxysuccinimide) ester | Carboxyl group | Activates the carboxyl group for efficient amide bond formation. | Nucleophilic attack by an amine. |

Synthesis of Histidine-Modified Peptides for Enzyme Inhibitor Development

The development of potent and specific enzyme inhibitors is a cornerstone of medicinal chemistry and drug discovery. This compound and its precursor, Boc-His(pi-Bom)-OH, are instrumental in synthesizing histidine-containing peptides that can act as enzyme inhibitors. chemimpex.comchemimpex.com The imidazole side chain of histidine is often involved in the catalytic mechanisms of enzymes, making histidine analogs and histidine-containing peptides promising candidates for inhibitor design.

For example, research into aspartic proteinase inhibitors has utilized Boc-His(pi-BOM)-OH as a starting material for the synthesis of a novel histidine side-chain analogue of statine. biocrick.com This work led to the development of a highly potent inhibitor of the fungal aspartic proteinase penicillopepsin. biocrick.com The ability to incorporate modified histidine residues into peptide sequences with high control over stereochemistry is crucial for optimizing the binding affinity and inhibitory activity of these molecules. The use of this compound facilitates the efficient coupling of this critical residue into the peptide backbone.

Application in Native Chemical Ligation (NCL) Precursor Synthesis

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide segments. peptide.com This method typically involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. peptide.com While direct use of this compound is not standard in the final ligation step, its precursor, Boc-His(Bom)-OH, is compatible with the solid-phase synthesis of the peptide fragments required for NCL. nih.gov

Although some acid-labile protecting groups like His(Bom) have been noted to have limitations due to potential side reactions, they can still be employed in the Boc-SPPS strategy to generate the necessary peptide thioesters and N-terminal cysteine-containing peptides. nih.gov The careful choice of protecting group strategy is essential for the successful synthesis of these NCL precursors. The stability of the Bom group during Boc-SPPS allows for the assembly of the desired peptide sequence before the final deprotection and ligation steps.

Development of Histidine-Based Conjugates for Targeted Delivery Research

The targeted delivery of therapeutic agents to specific cells or tissues is a major goal in drug development. Peptides containing histidine residues can be used to create conjugates for targeted delivery due to the pH-sensitive nature of the imidazole side chain, which can facilitate endosomal escape. This compound is a valuable reagent for synthesizing these histidine-containing peptides. chemimpex.com

By incorporating histidine into a peptide sequence using this compound, researchers can then conjugate this peptide to various molecules, such as drugs, nanoparticles, or imaging agents. osu.edu The resulting conjugate can be designed to target specific receptors on cancer cells or other diseased tissues. osu.edu The ability to synthesize well-defined, histidine-rich peptides is crucial for developing effective and specific targeted delivery systems. chemimpex.com

Comparative Academic Perspectives and Future Directions in Histidine Chemistry Research

Comparative Efficacy and Limitations of Boc-His(π-Bom)-OSu versus Other Histidine Derivatives

The choice of a protecting group for histidine's imidazole (B134444) side chain is critical in peptide synthesis, directly impacting yield, purity, and the prevention of racemization. The efficacy of Boc-His(π-Bom)-OSu is best understood through comparison with other commonly employed histidine derivatives.

Comparison with Triphenylmethyl (Trt) Protected Histidine Derivatives

Triphenylmethyl (Trt) is a widely used protecting group for the imidazole nitrogen of histidine, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). rsc.org The bulky Trt group offers steric hindrance that can suppress N-acylation on the imidazole ring. amazonaws.com However, its placement on the τ-nitrogen (Nτ) provides only minor suppression of racemization, a significant issue with histidine. amazonaws.com The free π-nitrogen (Nπ) can still catalyze the epimerization of the activated amino acid. peptide.com In contrast, the benzyloxymethyl (Bom) group in Boc-His(π-Bom)-OSu is attached to the π-nitrogen, directly blocking the site responsible for racemization. peptide.compeptide.com This makes π-Bom protection highly effective at preserving the chiral integrity of the histidine residue, a crucial advantage in the synthesis of biologically active peptides. peptide.compeptide.com While Trt protection is common and generally effective for many applications, its inability to completely prevent racemization makes π-Bom a superior choice when the stereochemical purity of histidine is paramount. rsc.orgpeptide.com

Comparison with Dinitrophenyl (Dnp) Protected Histidine Derivatives

The 2,4-dinitrophenyl (Dnp) group is another protecting group utilized in Boc-based peptide synthesis. peptide.compeptide.com It is stable under most reaction and cleavage conditions, making it suitable for the synthesis of larger peptides and for use in fragment condensation strategies. peptide.compeptide.com However, like Trt, the Dnp group is attached to the π-nitrogen and does not completely eliminate the problem of racemization. peptide.compeptide.com Furthermore, the removal of the Dnp group requires specific conditions, typically thiolysis, which can sometimes be incomplete, especially in sequences rich in histidine. ug.edu.pl In some instances, premature cleavage of peptide thioesters from the resin has been observed during Dnp removal prior to the final HF cleavage step. nih.gov Boc-His(π-Bom)-OSu offers an advantage in this regard as the Bom group is conveniently removed during the final HF cleavage in the presence of a scavenger like resorcinol (B1680541), simplifying the deprotection strategy. nih.govthieme-connect.de

Evaluation Against Other π-Imidazole Protecting Groups

The development of π-imidazole protecting groups has been a key strategy to combat histidine racemization. Besides Bom, other groups like tert-butoxymethyl (Bum) have been developed for Fmoc SPPS. ug.edu.plnih.gov The Bum group is labile to trifluoroacetic acid (TFA) and effectively prevents racemization. ug.edu.pl However, the synthesis of Fmoc-His(π-Bum)-OH is challenging, which has limited its widespread adoption. ug.edu.pl The π-Bom group, while highly effective, also has its complexities. The synthesis of Boc-His(Bom)-OH is more difficult compared to other histidine derivatives, contributing to its higher cost. peptide.compeptide.com This economic factor often limits its use to specific cases where racemization is a significant and unavoidable problem. peptide.com

Strategic Advantages and Disadvantages of π-Bom Protection in Specific Research Contexts

The selection of π-Bom protection for histidine is a strategic decision based on the specific requirements of the peptide being synthesized.

Strategic Advantages:

Suppression of Racemization: The primary advantage of π-Bom protection is its exceptional ability to suppress racemization during the coupling of histidine residues. peptide.compeptide.com This is critical for the synthesis of peptides where biological activity is highly dependent on the correct stereochemistry.

Stability: The Bom group is stable to the basic conditions used for Fmoc removal and the moderately acidic conditions for Boc removal, providing good orthogonality in complex synthetic schemes. ug.edu.pl

Clean Cleavage: In Boc/Bzl strategies, the Bom group is removed by strong acids like HF or TFMSA, often concurrently with the final cleavage from the resin, which streamlines the workup process. ug.edu.pl

Strategic Disadvantages:

Cost and Synthesis Complexity: The synthesis of Boc-His(π-Bom)-OH is more intricate and therefore more expensive than many other protected histidine derivatives. peptide.compeptide.com This can be a significant limiting factor for large-scale or routine peptide synthesis.

Cleavage Byproducts: The cleavage of the Bom group can release formaldehyde (B43269). ug.edu.pl This necessitates the use of scavengers, such as resorcinol or cysteine, to prevent side reactions like formylation of other amino acid residues in the peptide. ug.edu.plthieme-connect.de

Harsher Cleavage Conditions: In some cases, the removal of the α-amino Boc group from a Bom-protected histidine has been reported to require harsher conditions than typically used. ug.edu.pl

Table 1: Comparative Summary of Histidine Protecting Groups

| Protecting Group | Position of Attachment | Key Advantage(s) | Key Limitation(s) | Primary Synthetic Strategy |

|---|---|---|---|---|

| π-Bom | π-Nitrogen | Excellent suppression of racemization peptide.compeptide.com | Higher cost, complex synthesis, potential for formaldehyde byproducts upon cleavage peptide.compeptide.comug.edu.pl | Boc/Bzl |

| Trt | τ-Nitrogen | Good steric hindrance against side reactions amazonaws.com | Limited suppression of racemization amazonaws.compeptide.com | Fmoc/tBu |

| Dnp | π-Nitrogen | High stability to most reaction/cleavage conditions peptide.compeptide.com | Incomplete removal can occur, does not fully prevent racemization peptide.compeptide.comug.edu.pl | Boc/Bzl |

| π-Bum | π-Nitrogen | Effective at preventing racemization ug.edu.plnih.gov | Difficult synthesis of the protected amino acid derivative ug.edu.pl | Fmoc/tBu |

Emerging Methodological Innovations in Histidine Incorporation

The challenges associated with histidine have spurred innovation in peptide synthesis methodologies. Recent advancements focus on improving efficiency, sustainability, and the introduction of non-canonical histidine analogs.

Greener Synthesis Protocols: There is a growing emphasis on developing more environmentally friendly peptide synthesis methods. This includes the use of greener solvents and exploring the possibility of performing synthesis in aqueous media to reduce reliance on toxic organic solvents like DMF. rsc.orgnih.gov Recent studies have shown the feasibility of using unprotected arginine and histidine in SPPS with specific coupling agents in greener solvent systems, which improves the atom economy of the process. rsc.org

Genetic Code Expansion: Techniques for expanding the genetic code allow for the site-specific incorporation of unnatural amino acids (UAAs), including novel histidine analogs, into proteins in vivo. vcu.eduresearchgate.net This is achieved through methods like amber stop codon suppression, which utilizes engineered aminoacyl-tRNA synthetase/tRNA pairs. vcu.eduresearchgate.net This technology opens up new avenues for creating proteins with novel catalytic or structural properties.

Chemo-enzymatic and Ligation Strategies: The chemical synthesis of proteins and large peptides often employs a combination of SPPS and native chemical ligation (NCL). rsc.org NCL allows for the joining of unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. nih.gov This approach has been used to incorporate histidine mimics into proteins. rsc.org Furthermore, engineered enzymes like subtiligase are being used to ligate peptide fragments containing modified histidine residues. rsc.org

Unresolved Challenges and Open Questions in the Synthesis of Histidine-Containing Peptides

Despite significant progress, several challenges in the synthesis of histidine-containing peptides remain.

Complete Elimination of Racemization: While π-protecting groups like Bom significantly reduce racemization, achieving its complete elimination, especially during the synthesis of long and complex peptides, remains a persistent challenge. peptide.comnih.gov The development of new protecting groups and coupling reagents that are both highly efficient and completely prevent racemization is an ongoing area of research. peptide.com

Synthesis of Histidine-Rich Peptides: The synthesis of peptides containing multiple histidine residues is particularly problematic. The cumulative risk of side reactions and racemization at each histidine incorporation step can lead to a complex mixture of products that are difficult to purify. nih.gov

Post-Translational Modifications: Histidine residues in proteins can undergo various post-translational modifications (PTMs) such as phosphorylation and methylation. researchgate.netportlandpress.com The chemical synthesis of peptides containing these modified histidines is challenging due to the instability of some modifications. For example, phosphohistidine (B1677714) is acid-labile, which complicates standard MS-based analysis and purification procedures. portlandpress.com Developing stable analogs and robust synthetic methods for these PTMs is an active area of investigation. portlandpress.com

Sustainability and Scalability: While greener methods are emerging, the majority of peptide synthesis, particularly on a large scale, still relies on processes that generate significant chemical waste. mdpi.com Making sustainable and scalable synthetic routes for complex peptides, including those containing histidine, a standard practice is a major future goal.

Future Research Trajectories for Advanced Histidine Building Blocks and Peptide Assembly

The evolution of peptide science is intrinsically linked to the sophistication of its molecular tools. The compound Nα-Boc-Nπ-(benzyloxymethyl)-L-histidinyl-N-hydroxysuccinimide ester, known as Boc-His(pi-Bom)-OSu, represents a specific class of activated building blocks designed to address one of the most persistent challenges in peptide synthesis: the clean and efficient incorporation of histidine. While effective, the landscape of peptide chemistry is rapidly advancing, pointing toward several key research trajectories that will define the next generation of histidine building blocks and peptide assembly methods.

Future research is intensely focused on overcoming the limitations of current protecting group strategies. The benzyloxymethyl (Bom) group, while adept at suppressing racemization by protecting the π-nitrogen of the imidazole ring, is not without its drawbacks. ucl.ac.uknih.govpeptide.com Its removal often requires harsh conditions, and the synthesis of the protected amino acid can be complex and costly, limiting its widespread use in routine peptide synthesis. peptide.compeptide.com Consequently, a primary research trajectory is the development of novel protecting groups for the histidine side chain. These next-generation protectors are being designed to offer enhanced stability during synthesis while allowing for milder and more orthogonal cleavage conditions. The slow adoption of new and potentially superior protecting groups, often due to the low cost and large-scale availability of standard reagents, remains a challenge to innovation in this area. nih.gov

Another significant avenue of research involves the strategic use of activated esters, such as the N-hydroxysuccinimide (OSu) ester found in this compound. The OSu moiety activates the carboxyl group, facilitating efficient and clean peptide bond formation. Future investigations will likely focus on optimizing and diversifying these active esters. The goal is to develop "turn-key" building blocks that are highly reactive, shelf-stable, and compatible with a broader range of increasingly complex and sensitive peptide targets. This includes their application in advanced, non-linear assembly strategies such as convergent synthesis and fragment condensation, where the coupling of larger, protected peptide segments demands exceptionally efficient and racemization-free ligation chemistry. peptide.comscispace.com The development of peptide synthesis in the N- to C-direction, which offers potential advantages in sustainability and efficiency, also relies on such highly activated, minimally protected building blocks. nih.gov

The rise of computational chemistry and machine learning is poised to revolutionize the design of these advanced building blocks. nih.govrsc.org Future research will increasingly leverage in silico modeling to predict the properties of novel protecting groups and activators before their synthesis. This computational approach can accelerate the development cycle by screening vast virtual libraries of potential histidine derivatives to identify candidates with optimal characteristics, such as enhanced solubility, superior racemization suppression, and tailored cleavage kinetics. frontiersin.orgmdpi.com This data-driven design process will enable the creation of bespoke building blocks engineered for specific, challenging applications.

A particularly exciting frontier is the use of specialized histidine building blocks in the creation of functional, self-assembling biomaterials. researchgate.netnih.govacs.org Histidine's unique imidazole side chain, with its pH-responsive nature and ability to coordinate with metal ions, makes it a powerful component in designing "smart" materials like hydrogels, nanocages, and catalytic peptide assemblies. ucl.ac.ukresearchgate.netmdpi.com The rational design of peptides that self-assemble into these ordered nanostructures often requires precise control over the orientation and reactivity of each amino acid. nih.govacs.org This necessitates a sophisticated toolkit of histidine derivatives, including those with specialized protecting groups or pre-installed modifications, to facilitate the construction of these complex architectures for applications in drug delivery, tissue engineering, and bionanotechnology. ucl.ac.ukmdpi.com

Finally, the overarching trend toward green chemistry is shaping the future of peptide synthesis. Research is actively exploring the use of more sustainable solvents and protocols that minimize waste. rsc.org A key goal in this area is the development of synthetic strategies that reduce or even eliminate the need for side-chain protection altogether for certain amino acids, which would dramatically improve the atom economy of the process. rsc.org While challenging for a residue as reactive as histidine, future research into highly selective coupling reagents and optimized reaction conditions may one day make the use of side-chain-unprotected histidine a viable and sustainable option for routine synthesis.

The table below summarizes key research directions and their potential impact on the use of advanced histidine building blocks like this compound.

| Research Trajectory | Primary Goal | Anticipated Impact on Histidine Building Blocks |

| Next-Generation Protecting Groups | Develop novel protectors for the histidine imidazole ring that are more stable, easier to cleave, and reduce side reactions. | Creation of alternatives to the Bom group, leading to higher purity peptides, reduced synthesis costs, and broader applicability. |

| Advanced Assembly Methods | Optimize strategies like fragment condensation, N- to C-synthesis, and native chemical ligation for more efficient production of large or complex peptides. | Increased demand for highly activated, chirally pure building blocks like OSu esters to ensure efficient and reliable coupling of large peptide fragments. |

| Computational Building Block Design | Utilize in silico tools to design and screen new histidine derivatives with tailored properties before laboratory synthesis. | Accelerated development of novel building blocks with enhanced performance; custom-designed derivatives for specific, challenging peptide sequences. |

| Histidine-Driven Supramolecular Assembly | Engineer peptides that self-assemble into functional biomaterials (e.g., hydrogels, nanocages) by leveraging histidine's unique properties. | Expansion of the toolkit of specialized histidine derivatives required for the precise construction of complex, functional nanostructures. |

| Green Peptide Chemistry | Reduce the environmental impact of peptide synthesis by using greener solvents and minimizing the use of protecting groups. | Drive the innovation of new coupling methods that may one day allow for the use of side-chain unprotected histidine, improving atom economy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.